Product packaging for Methyl 2-(bromomethyl)-5-chlorobenzoate(Cat. No.:CAS No. 668262-52-0)

Methyl 2-(bromomethyl)-5-chlorobenzoate

Cat. No.: B1424934
CAS No.: 668262-52-0
M. Wt: 263.51 g/mol
InChI Key: PVGXSSGKABOXTL-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0) is a halogenated aromatic ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol . It features a bromomethyl (-CH₂Br) group at the 2-position and a chlorine atom at the 5-position on the benzoate ring. This compound is commercially available (e.g., Aladdin Scientific) with ≥98% purity and serves as a versatile intermediate in organic synthesis, particularly in alkylation reactions and pharmaceutical precursor development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8BrClO2 B1424934 Methyl 2-(bromomethyl)-5-chlorobenzoate CAS No. 668262-52-0

Properties

IUPAC Name

methyl 2-(bromomethyl)-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGXSSGKABOXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679968
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668262-52-0
Record name Methyl 2-(bromomethyl)-5-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

It is known that bromomethyl groups can participate in various biochemical reactions, such as the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of an organoboron compound with a halide compound, catalyzed by a palladium(0) complex. In this context, Methyl 2-(bromomethyl)-5-chlorobenzoate could potentially interact with various enzymes and proteins, but specific interactions have not been reported yet.

Molecular Mechanism

Its bromomethyl group could potentially undergo nucleophilic substitution reactions, leading to changes in gene expression or enzyme activity. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

Given its structure, it could potentially be involved in phase I metabolic reactions, such as oxidation. Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Biological Activity

  • Molecular Weight : 263.52 g/mol
  • Functional Groups :
    • Bromomethyl group (–CH₂Br)
    • Chloro group (–Cl)
    • Methoxy carbonyl group (–COOCH₃)

The presence of these functional groups allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions, which can impact gene expression or enzyme activity.

Biological Activity Overview

  • Pharmaceutical Applications :
    • Methyl 2-(bromomethyl)-5-chlorobenzoate serves as an intermediate in the synthesis of various pharmaceutical agents. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs . Its unique structure may enhance therapeutic options by allowing modifications that improve efficacy and reduce side effects .
  • Genotoxic Impurity :
    • This compound has been identified as a genotoxic impurity in lenalidomide, raising concerns about drug safety and efficacy. Genotoxic impurities are substances that can damage genetic information within a cell, leading to mutations or cancer. This aspect highlights the need for careful monitoring in pharmaceutical formulations.
  • Organic Synthesis :
    • In organic chemistry, it is utilized for synthesizing complex molecules efficiently. The compound's structure facilitates reactions that lead to valuable products in the chemical industry, showcasing its versatility beyond medicinal chemistry .
  • Material Science :
    • This compound is employed to modify polymers, enhancing their properties such as thermal stability and mechanical strength. This application is crucial for developing advanced materials used in various industries .
  • Agricultural Chemicals :
    • The compound is also used in formulating agrochemicals, contributing to the development of effective pesticides and herbicides that protect crops while minimizing environmental impact .

Table 1: Comparative Analysis of Related Compounds

Compound NameSimilarityUnique Features
Methyl 2-(bromomethyl)-6-chlorobenzoate0.94Different chlorine position; potential varied reactivity
Methyl 2-(bromomethyl)-4-chlorobenzoate0.92Similar structure but different substitution pattern
Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate0.88Additional methoxy groups increase steric hindrance
Ethyl 5-chloro-2-methylbenzoate0.82Different alkyl chain; alters solubility and reactivity
Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate0.80Contains both bromine and chlorine at different positions

This table illustrates the structural diversity among related compounds and their potential biological implications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between methyl 2-(bromomethyl)-5-chlorobenzoate and related compounds:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Applications Reference
This compound C₉H₈BrClO₂ BrCH₂ (2), Cl (5) Bromomethyl, ester Alkylation reactions, drug synthesis
Methyl 2-(bromomethyl)benzoate (vii) C₉H₉BrO₂ BrCH₂ (2) Bromomethyl, ester Radical bromination studies
Methyl 5-amino-2-bromo-4-chlorobenzoate C₈H₇BrClNO₂ Br (2), Cl (4), NH₂ (5) Amino, bromo, ester Bioactive molecule synthesis
Methyl 2-chloro-5-formylbenzoate C₉H₇ClO₃ Cl (2), CHO (5) Formyl, ester Condensation reactions
Methyl 5-(2-bromoacetyl)-2-propoxybenzoate C₁₃H₁₅BrO₄ BrCOCH₂ (5), OPr (2) Bromoacetyl, ester PDE5 inhibitor synthesis
5-Bromo-2-chlorobenzoic acid C₇H₄BrClO₂ Br (5), Cl (2) Carboxylic acid Agrochemical intermediates
Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate C₉H₇Br₂ClO₂ Br (2), BrCH₂ (4), Cl (5) Dibromo, ester Multifunctional intermediates
Key Observations:
  • Substituent Position and Reactivity : The bromomethyl group at position 2 in the target compound enables alkylation reactions, whereas the formyl group in methyl 2-chloro-5-formylbenzoate facilitates nucleophilic additions .
  • Amino vs. Halogen Groups: Methyl 5-amino-2-bromo-4-chlorobenzoate (amino at 5-position) is tailored for coupling reactions in drug design, contrasting with the purely halogenated target compound .
  • Dibromo Derivatives: Methyl 2-bromo-4-(bromomethyl)-5-chlorobenzoate (two bromine atoms) exhibits higher molecular weight (342.41 g/mol) and enhanced electrophilicity compared to the mono-bromo target compound .

Physicochemical Properties

While melting/boiling points for many analogs are unreported, molecular weight and substituent electronegativity influence properties:

  • Polarity : The carboxylic acid derivative (5-bromo-2-chlorobenzoic acid) is more polar than ester analogs, affecting solubility in aqueous vs. organic solvents .

Commercial and Research Relevance

  • Availability : this compound and methyl 2-(bromomethyl)benzoate are commercially available, underscoring their utility in high-throughput synthesis .
  • Specialized Applications : Methyl 5-(2-bromoacetyl)-2-propoxybenzoate is niche, used in PDE5 inhibitor research , whereas the target compound has broader applicability in drug discovery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(bromomethyl)-5-chlorobenzoate, and how can purification be achieved to maximize yield?

  • Methodological Answer : The compound is synthesized via bromination of methyl 5-acetyl-2-hydroxybenzoate derivatives. A typical procedure involves reacting the precursor with bromine (1.1 eq) in dichloromethane using AlCl₃ (0.15 eq) as a catalyst at 273 K, followed by quenching with sodium thiosulfate and purification via column chromatography (silica gel, CH₂Cl₂/MeOH) . For high yield, ensure slow addition of bromine to minimize side reactions and use anhydrous Na₂SO₄ for drying. Crystallization via slow evaporation of CH₂Cl₂/MeOH mixtures yields single crystals for structural validation .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify key functional groups. The bromomethyl group appears as a singlet (~4.5 ppm for CH₂Br), while the ester carbonyl resonates at ~168 ppm in ¹³C NMR .
  • X-Ray Crystallography : Provides precise bond lengths and angles. For example, the dihedral angle between the phenyl ring and ester group is 41.65°, confirming steric interactions .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, catalyst) influence bromination efficiency in the synthesis of this compound?

  • Methodological Answer :

  • Temperature : Bromination at 273 K minimizes undesired polybromination. Elevated temperatures (>298 K) promote side reactions, reducing yields by ~20% .
  • Solvent : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic substitution kinetics. Non-polar solvents (e.g., CCl₄) slow reactivity, increasing reaction time by 2–3 hours .
  • Catalyst : AlCl₃ facilitates electrophilic attack on the aromatic ring. Alternative Lewis acids (e.g., FeBr₃) may alter regioselectivity, leading to positional isomers .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 column, 70:30 MeOH/H₂O) to detect impurities >0.1%. Discrepancies in melting points (e.g., 379 K vs. 373 K) may arise from residual solvents or polymorphic forms .
  • Cross-Validation : Compare IR spectra (KBr pellet) with reference libraries (e.g., NIST) to confirm functional groups. Divergent peaks at 1700 cm⁻¹ (C=O) may indicate ester hydrolysis .

Q. What safety protocols are critical when handling this compound due to its reactivity and toxicity?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), sealed goggles, and lab coats. Test glove integrity via ASTM F739 standards .
  • Ventilation : Perform reactions in a fume hood with HEPA filters to capture bromine vapors. Monitor airborne concentrations (<0.1 ppm) using OSHA-compliant sensors .
  • Waste Disposal : Neutralize brominated by-products with Na₂S₂O₃ before disposal. Incinerate organic waste at >1200°C to prevent environmental release .

Q. How does the conformation of the ester group in this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The 41.65° dihedral angle between the ester and phenyl ring creates a twisted conformation, hindering nucleophilic attack at the carbonyl carbon. MD simulations show a 30% reduction in SN2 reactivity compared to planar esters .
  • Electronic Effects : Electron-withdrawing Cl and Br groups increase electrophilicity at the benzylic position, favoring alkylation reactions (e.g., with amines) under mild conditions (pH 7–9, 298 K) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(bromomethyl)-5-chlorobenzoate
Reactant of Route 2
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Methyl 2-(bromomethyl)-5-chlorobenzoate

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